molecular formula C8H12ClNO3 B1381473 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride CAS No. 1803612-01-2

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride

Cat. No. B1381473
M. Wt: 205.64 g/mol
InChI Key: KFLPFGNRVLQXDO-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803612-01-2 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H . This code provides a specific description of the structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Furan derivatives have a wide range of applications in various scientific fields . Here are some general applications of furan derivatives:

  • Green Chemistry

    • Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .
    • The manufacture and uses of FPCs are part of the switch from traditional resources such as crude oil to biomass .
    • The methods of application involve the synthesis of compounds from biomass via FPCs .
    • The outcomes include a spectacular range of compounds that can be economically synthesized from biomass .
  • Medicinal Chemistry

    • Furan derivatives have taken on a special position in the realm of medicinal chemistry .
    • They have been used in the search for new drugs due to their remarkable therapeutic efficacy .
    • The methods of application involve the inclusion of the furan nucleus in the synthesis of new drugs .
    • The outcomes include the creation of numerous innovative antibacterial agents .
  • Industrial Applications

    • Furan and its derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries .
    • These industries include textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
    • The methods of application involve the use of furan and its derivatives in the manufacture of various products .
    • The outcomes include the development of a wide range of products in these industries .
  • Synthesis of Single-Molecule Magnet

    • In the field of magnetism , furan derivatives have been used in the synthesis of single-molecule magnets .
    • The specific application involves the creation of a high-nuclearity heterometallic complex, Mn 11 Gd 2 .
    • The method of application involves chemical synthesis procedures .
    • The outcome is the successful creation of a single-molecule magnet .
  • Development of Antidiabetic Drugs

    • In medicinal chemistry , furan derivatives have been used in the development of antidiabetic drugs .
    • The specific application involves the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
    • The method of application involves chemical synthesis procedures .
    • The outcome is the successful creation of an antidiabetic drug .
  • Creation of High Tg Dimethacrylates

    • In the field of polymer chemistry , furan-based dicarboxylic acids have been used in the creation of high Tg dimethacrylates .
    • The specific application involves the use of furan-based dicarboxylic acids as a platform for high Tg dimethacrylates .
    • The method of application involves curing the resins comprising 60 wt % furan dimethacrylate and 40 wt % methacrylated eugenol .
    • The outcome is the creation of high Tg dimethacrylates with glass-transition temperatures in the range of 200°C .
  • Synthesis of Chiral Furans

    • In the field of Green Chemistry , furan platform chemicals (FPCs) have been used in the synthesis of chiral furans .
    • The specific application involves the use of FPCs and a variety of methods for the synthesis of chiral furans .
    • The method of application involves chemical synthesis procedures .
    • The outcome is the successful creation of chiral furans .
  • Synthesis of Biofuels and Renewable Chemicals

    • In the field of Biomass Conversion and Biorefinery , biomass-derived furfurals have been used in the synthesis of various biofuels and renewable chemicals .
    • The specific application involves the synthetic upgrading of furfurals .
    • The method of application involves chemical modifications of the reactive sites present in furfurals .
    • The outcome is the successful creation of various biofuels and renewable chemicals .
  • Synthesis of Furtrethonium

    • In the field of Pharmaceutical Chemistry , the reductive amination of furfural with ammonia forms furfurylamine (FAM), a starting material for pharmaceuticals like furtrethonium .
    • The specific application involves the synthesis of furtrethonium .
    • The method of application involves chemical synthesis procedures .
    • The outcome is the successful creation of furtrethonium .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPFGNRVLQXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride

CAS RN

1803612-01-2
Record name 2-Furancarboxylic acid, 3-[(dimethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-01-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride
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